molecular formula C26H17Cl3O2S4 B11540889 1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene

1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene

Cat. No.: B11540889
M. Wt: 596.0 g/mol
InChI Key: JAIOFSSKDAIGER-UHFFFAOYSA-N
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Description

bis(4-chlorophenyl)sulfone , has the following chemical formula:

C12H8Cl2O2S\text{C}_{12}\text{H}_8\text{Cl}_2\text{O}_2\text{S}C12​H8​Cl2​O2​S

. It belongs to the class of sulfone compounds and features two chlorophenyl groups attached to a central sulfur atom.

Preparation Methods

Synthetic Routes: The synthesis of bis(4-chlorophenyl)sulfone involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorothiophenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction proceeds as follows:

C6H5SO2Cl+C6H4ClSHC12H8Cl2O2S+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_4\text{ClSH} \rightarrow \text{C}_{12}\text{H}_8\text{Cl}_2\text{O}_2\text{S} + \text{HCl} C6​H5​SO2​Cl+C6​H4​ClSH→C12​H8​Cl2​O2​S+HCl

Industrial Production: Bis(4-chlorophenyl)sulfone is industrially produced using similar synthetic routes on a larger scale. Optimization of reaction conditions and purification steps ensures high yields.

Chemical Reactions Analysis

Reactivity: Bis(4-chlorophenyl)sulfone undergoes various reactions:

Common Reagents and Conditions:

    Halogenation: Reaction with halogens (e.g., chlorine, bromine) in the presence of Lewis acids.

    Sulfonation: Treatment with sulfuric acid or chlorosulfonic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Major Products: The major products depend on the specific reaction conditions. For example, halogenation leads to chlorinated or brominated derivatives.

Scientific Research Applications

Bis(4-chlorophenyl)sulfone finds applications in:

    Polymer Chemistry: It serves as a monomer for the synthesis of high-temperature-resistant polymers.

    Medicine: Historically, it was used as an antiseptic and in the treatment of skin diseases.

    Material Science: It contributes to the development of flame-retardant materials.

Mechanism of Action

The exact mechanism of its effects depends on the specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing material properties. In medicine, its antimicrobial properties are attributed to its ability to disrupt cell membranes.

Comparison with Similar Compounds

Bis(4-chlorophenyl)sulfone is unique due to its combination of aromatic and sulfone functionalities. Similar compounds include other sulfones (e.g., diphenyl sulfone) and aromatic halides.

Properties

Molecular Formula

C26H17Cl3O2S4

Molecular Weight

596.0 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)-1,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl-4-chlorobenzene

InChI

InChI=1S/C26H17Cl3O2S4/c27-18-6-12-21(13-7-18)32-25(33-22-14-8-19(28)9-15-22)26(34-23-16-10-20(29)11-17-23)35(30,31)24-4-2-1-3-5-24/h1-17H

InChI Key

JAIOFSSKDAIGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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